Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has garnered interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Dimroth rearrangement , which provides a straightforward route to triazolopyrimidines. The process offers advantages such as good yields, ease of operation, and the ability to use various substrates .
Reaction Conditions:: The specific reaction conditions for the synthesis of Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate may vary, but generally, it includes cyclization reactions and functional group transformations.
Industrial Production Methods:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:: Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of carbonyl or other groups.
Substitution: Nucleophilic substitutions at appropriate positions.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Cyclization: Cyclization reactions often involve Lewis acids or bases.
Functional Group Modifications: Reagents like hydrazine, ammonia, or metal hydrides may be used.
Major Products:: The major products formed during these reactions include the desired triazolopyrimidine compound and its intermediates.
Scientific Research Applications
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate finds applications in:
Neuroprotection: It shows promise in preventing neuronal death and mitigating neurodegenerative diseases.
Anti-neuroinflammatory Activity: Inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in microglia cells.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.
Apoptosis Regulation: Decreased cleaved caspase-3 levels in human neuronal cells.
NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
While Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique, it shares structural features with related compounds. Further research can explore its distinct properties compared to other triazolopyrimidines.
Properties
Molecular Formula |
C18H19FN4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN4O2/c1-3-5-14-15(11-6-8-12(19)9-7-11)17-21-10-13(18(24)25-4-2)16(20)23(17)22-14/h6-10H,3-5,20H2,1-2H3 |
InChI Key |
VBFDWTGMZPUQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C(=O)OCC)N |
Origin of Product |
United States |
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